

The Impact of AGN 194310 on Gene Expression: A Technical Guide

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Compound of Interest

Compound Name: AGN 194310

Cat. No.: B1665646

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Abstract

AGN 194310 is a potent and selective pan-retinoic acid receptor (RAR) antagonist with high affinity for RAR α , RAR β , and RAR γ isoforms. By inhibiting the transcriptional activity of RARs, **AGN 194310** modulates the expression of a wide array of genes, leading to significant cellular effects, including growth inhibition and apoptosis in various cancer cell lines, particularly those of prostatic origin. This technical guide provides an in-depth overview of the known impact of **AGN 194310** on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), act as ligand-dependent transcription factors. RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and apoptosis.

AGN 194310 functions as a competitive antagonist at the ligand-binding domain of RARs. Its binding prevents the conformational changes necessary for the recruitment of coactivators,

leading to the repression of RAR-mediated gene transcription. In the absence of an agonist, RAR/RXR heterodimers can actively repress transcription by recruiting corepressor complexes. The antagonistic action of **AGN 194310** is thought to either enhance this repression or prevent the activation by endogenous retinoids.

Quantitative Data on the Effects of AGN 194310

The primary effects of **AGN 194310** have been characterized in cancer cell lines, where it demonstrates potent anti-proliferative and pro-apoptotic activities.

Inhibition of Cancer Cell Growth

AGN 194310 has been shown to be a potent inhibitor of colony formation in several prostate cancer cell lines.

Cell Line	IC50 (nM) for Colony Formation Inhibition
LNCaP	16
PC-3	18
DU-145	34

Data compiled from publicly available research.

Induction of Apoptosis

Treatment with **AGN 194310** leads to the induction of apoptosis in a time- and concentration-dependent manner.

Cell Line	Concentration (µM)	Treatment Duration (hours)	Apoptosis Induction
LNCaP	1	72	~80% of cells

Data compiled from publicly available research.

Impact on Gene Expression

While comprehensive transcriptomic data for **AGN 194310** is not readily available in public databases, studies on related pan-RAR antagonists, such as BMS-493, provide insights into the potential gene expression changes induced by this class of compounds. The following table summarizes illustrative data from an RNA-sequencing analysis of endodermal cells treated with the pan-RAR inverse agonist BMS-493. It is important to note that this data is from a different compound and cell type and should be considered as a general representation of the effects of pan-RAR antagonism.

Illustrative Gene Expression Changes Induced by a Pan-RAR Antagonist (BMS-493) in Endodermal Cells

Gene	Regulation by BMS-493	Putative Function
Down-regulated Genes		
Gene A	Down	Pancreatic Development
Gene B	Down	Endodermal Specification
Up-regulated Genes		
Gene C	Up	Cell Adhesion
Gene D	Up	Signal Transduction

This table is a conceptual representation based on qualitative descriptions of RNA-seq data for the related pan-RAR antagonist BMS-493 and does not contain specific gene names or fold changes, as these were not available in the provided search snippets.

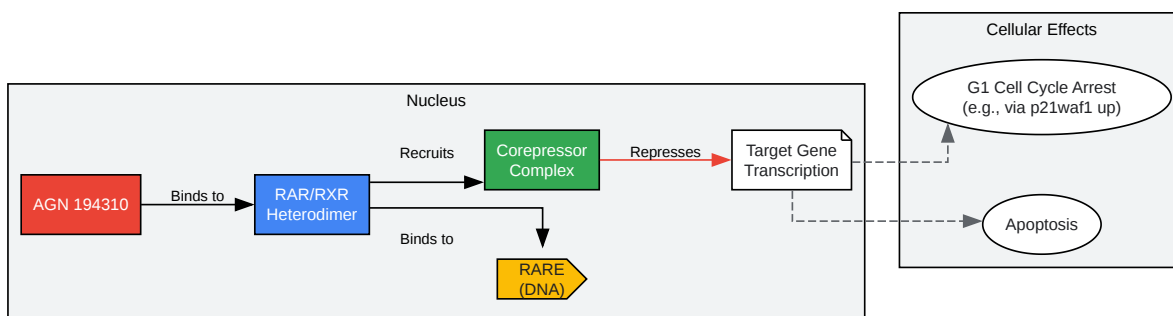
A specific gene expression change that has been reported for **AGN 194310** is the upregulation of the cyclin-dependent kinase inhibitor p21waf1 in LNCaP prostate cancer cells. This upregulation is consistent with the observed G1 cell cycle arrest induced by the compound.

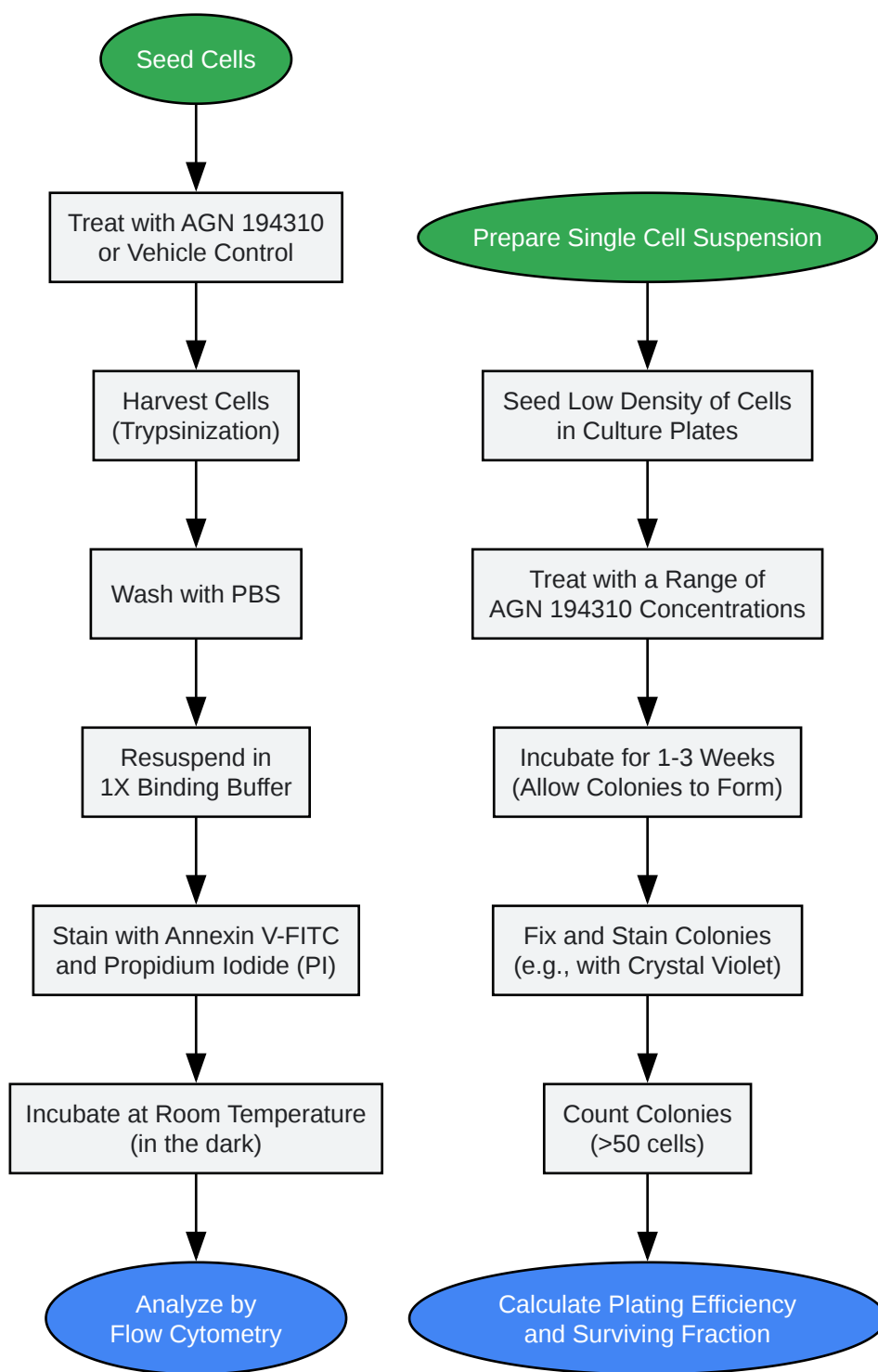
Signaling Pathways and Experimental Workflows

AGN 194310 Mechanism of Action

AGN 194310 acts by antagonizing the retinoic acid receptors, thereby inhibiting the transcription of RAR target genes. This leads to downstream cellular effects such as cell cycle

arrest and apoptosis.





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